Product packaging for (1Z)-1-(1H-indol-3-yl)ethanone oxime(Cat. No.:CAS No. 40747-13-5)

(1Z)-1-(1H-indol-3-yl)ethanone oxime

Cat. No.: B1459984
CAS No.: 40747-13-5
M. Wt: 174.2 g/mol
InChI Key: ZUYHZNAHKFXLAO-GHXNOFRVSA-N
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Description

(1Z)-1-(1H-Indol-3-yl)ethanone oxime (CAS: 40747-13-5) is an oxime derivative of 1H-indole-3-ethanone, characterized by the Z-configuration of the oxime group. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol . The compound is commercially available (e.g., Combi-Blocks Inc.) at 95% purity and is used as a synthetic intermediate in medicinal chemistry, particularly for developing antimicrobial and antiproliferative agents . The Z-isomer configuration facilitates intramolecular hydrogen bonding (N–OH···O and O–H···O), enhancing structural stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1459984 (1Z)-1-(1H-indol-3-yl)ethanone oxime CAS No. 40747-13-5

Properties

IUPAC Name

(NZ)-N-[1-(1H-indol-3-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(12-13)9-6-11-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYHZNAHKFXLAO-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1Z)-1-(1H-indol-3-yl)ethanone oxime is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, which features an indole moiety, has been studied for its potential therapeutic effects against various diseases, including infections caused by protozoan parasites and inflammatory conditions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N2O\text{C}_9\text{H}_10\text{N}_2\text{O}

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate reagents to form the oxime functional group. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anti-parasitic and anti-inflammatory agent.

Anti-Parasitic Activity

Research has shown that compounds similar to this compound exhibit significant activity against protozoan parasites such as Trypanosoma cruzi and Plasmodium falciparum. In vitro studies indicated that certain derivatives possess potent inhibitory effects on these pathogens, suggesting a promising avenue for drug development against tropical diseases. For instance, one study reported that modifications to the indole structure improved efficacy against T. cruzi and other protozoa .

Anti-Inflammatory Activity

In addition to its anti-parasitic properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. One study highlighted that specific derivatives exhibited superior anti-inflammatory and analgesic activities compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Modifications at various positions on the indole ring or the ethanone moiety can significantly impact its potency and selectivity against target enzymes or pathogens. For example, the introduction of electron-withdrawing groups has been associated with enhanced activity against specific targets .

Case Studies

Several case studies have documented the biological effects of this compound and its derivatives:

Study ReferenceBiological ActivityFindings
Anti-inflammatoryCompounds exhibited strong COX inhibition and analgesic properties.
Anti-parasiticDemonstrated significant efficacy against T. cruzi with low cytotoxicity.
AntibacterialSome derivatives showed moderate activity against drug-resistant S. aureus.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for assessing the suitability of this compound as a therapeutic agent. Initial findings suggest favorable absorption characteristics, though further research is needed to fully understand its metabolism and potential toxicity profiles in human models .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The addition of a benzyl group (e.g., Compound 37) significantly enhances antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), reducing MIC values by >100-fold compared to unmodified oximes .
  • Configuration Effects : The Z-isomer of the parent oxime exhibits greater stability due to hydrogen bonding, whereas E-isomers (e.g., in Schiff bases) are more reactive but less stable .
  • Heterocyclic Hybrids: Hybridization with triazoles or quinoxalines broadens biological activity, though potency varies with substituent electronegativity and steric effects .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Hydrogen Bonding Solubility Key Features
(1Z)-1-(1H-Indol-3-yl)ethanone oxime 174.2 Intramolecular (N–OH···O, O–H···O) Low in water High stability due to Z-configuration
(E)-1-(1H-Indol-3-yl)ethanone O-benzyl oxime 298.3 Intermolecular only Moderate in DMSO Enhanced lipophilicity improves membrane penetration
Quinoxaline oxime derivatives ~250–300 Variable Low in polar solvents Planar structure aids DNA intercalation

Key Observations:

  • Molecular Weight : Bulkier derivatives (e.g., O-benzyl oximes) exhibit higher molecular weights (~300 g/mol), impacting pharmacokinetics .
  • Solubility : Parent oximes are poorly water-soluble, necessitating formulation adjustments for in vivo applications. Benzyl or aryl substitutions improve solubility in organic solvents .

Preparation Methods

General Synthetic Route

The core synthetic method for (1Z)-1-(1H-indol-3-yl)ethanone oxime involves the condensation of 1-(1H-indol-3-yl)ethanone with hydroxylamine hydrochloride in the presence of a base, typically sodium hydroxide, in an alcoholic solvent such as ethanol or tetrahydrofuran (THF). This reaction yields a mixture of (Z) and (E) oxime isomers, with the (1Z) isomer often being the major or selectively isolated product.

Reaction Scheme:

$$
\text{1-(1H-indol-3-yl)ethanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow[\text{NaOH}]{\text{EtOH or THF, 0–27 °C}} \text{this compound} + \text{(1E)-isomer}
$$

Detailed Experimental Conditions

  • Reagents and Solvents:

    • 1-(1H-indol-3-yl)ethanone, the ketone substrate.
    • Hydroxylamine hydrochloride (NH2OH·HCl) as the oxime source.
    • Sodium hydroxide (NaOH) as base to liberate free hydroxylamine.
    • Solvent: 95% ethanol or THF.
  • Procedure:

    • Dissolve 1-(1H-indol-3-yl)ethanone in ethanol or THF.
    • Prepare a solution of NH2OH·HCl and NaOH in water.
    • Add the hydroxylamine solution dropwise to the ketone solution at 0–5 °C.
    • Stir the reaction mixture at room temperature (20–27 °C) for 2–4 hours.
    • Monitor reaction completion by thin-layer chromatography (TLC).
    • Upon completion, evaporate solvent under reduced pressure.
    • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.
    • Purify the crude oxime by recrystallization or column chromatography.
  • Yields and Purity:

    • Yields typically range from moderate to high (around 65–98% depending on conditions and purification).
    • The product is isolated as an orange-brown solid with characteristic melting points and spectroscopic signatures.

Influence of Reagent Ratios and Conditions

Research indicates that the molar ratios of hydroxylamine hydrochloride and sodium hydroxide significantly influence the yield and selectivity of the oxime isomers. Increasing equivalents of NH2OH·HCl and NaOH (up to five equivalents) have been shown to improve yields and favor formation of the (Z)-isomer.

Parameter Typical Range/Value Effect on Reaction
NH2OH·HCl equivalents 1 to 5 equivalents Higher equivalents improve conversion
NaOH equivalents 1 to 5 equivalents Ensures free hydroxylamine availability
Temperature 0–5 °C (addition), then 20–27 °C Low temp controls reaction rate and selectivity
Reaction time 2–4 hours Sufficient for complete oximation
Solvent 95% EtOH or THF Good solubility and reaction medium

Purification Techniques

  • Column Chromatography: Silica gel chromatography using hexane–ethyl acetate mixtures (e.g., 2:1) is commonly employed to separate (Z) and (E) isomers and remove impurities.
  • Recrystallization: From suitable solvents to obtain pure crystalline this compound.
  • Extraction: Post-reaction extraction with ethyl acetate followed by drying over sodium sulfate.

Spectroscopic and Analytical Data Supporting Preparation

  • Melting Point: Approximately 97–165 °C depending on purity and isomer form.
  • FTIR: Characteristic oxime N–O stretch near 1600–1700 cm⁻¹, O–H stretch around 3300–3500 cm⁻¹.
  • [^1H NMR](pplx://action/followup): Signals corresponding to indole protons and oxime proton (typically a singlet around δ 11–12 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with C10H10N2O (molecular weight ~174 g/mol).

Summary Table of Key Preparation Parameters from Literature

Study / Source Substrate Hydroxylamine Source Base Used Solvent Temp (°C) Time (h) Yield (%) Notes
Akunuri et al., 2021 1-(1H-indol-3-yl)ethanone NH2OH·HCl NaOH EtOH or THF 0–27 2–4 65–98 Improved yields with excess base
Stec et al., 2012 1-(1H-indol-3-yl)ethanone NH2OH·HCl NaOH 95% EtOH 0–5 (add), RT 3–4 Moderate Purification by silica gel column
Mdpi.com, 2021 N-substituted indole ketones NH2OH·HCl NaOH EtOH or THF 0–27 2–4 Good Use of 5 eq. reagents enhances yield

Additional Notes on Alternative Methods and Modifications

  • Some studies report the use of pyridine as solvent and base, but this is less common due to toxicity concerns.
  • Oximation under acidic conditions is less favored as it may lead to side reactions or lower yields.
  • The (Z)-isomer can be selectively isolated by careful control of reaction conditions and purification steps.
  • Derivatives such as O-benzyl oximes have been synthesized by further modifications of the oxime group, expanding the utility of the prepared compound.

Q & A

Basic: What synthetic strategies are effective for preparing (1Z)-1-(1H-indol-3-yl)ethanone oxime with stereochemical control?

Methodological Answer:

  • Oxime Formation : React 1-(1H-indol-3-yl)ethanone (CAS 703-80-0, C10H9NO) with hydroxylamine hydrochloride in ethanol under reflux. Use acetic acid as a catalyst to favor the Z-isomer via thermodynamic control .
  • Stereochemical Control : For Z-configuration, employ nitration conditions (e.g., NaNO₂ in acetic acid at 0–5°C), which stabilizes intramolecular hydrogen bonding between the oxime -OH and nitro groups .
  • Purification : Recrystallize from non-polar solvents (e.g., CCl₄) to isolate the Z-isomer (~43% yield) .

Basic: How to confirm the Z-configuration and intramolecular hydrogen bonding using spectroscopic techniques?

Methodological Answer:

  • 1H NMR : Detect deshielded oxime -OH protons (δ 10–12 ppm) and assess coupling patterns. NOESY can identify spatial proximity between the oxime -OH and indole protons .
  • X-ray Crystallography : Use SHELXL to resolve crystal structures. Hydrogen bonds (e.g., O-H···O and N-OH···O) are visualized with bond lengths <2.5 Å .
  • IR Spectroscopy : Stretching frequencies for O-H (3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm oxime formation .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

  • Functional Group Modifications :
    • Oxime Ethers/Esters : Replace -OH with O-alkyl/aryl groups (e.g., O-benzyl, O-butyl) to enhance lipophilicity. Synthesize via sodium salt reactions with acyl chlorides .
    • Indole Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position to modulate electronic effects .
  • Biological Screening :
    • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus or C. albicans .
    • Cytotoxicity : Evaluate via MTS assays in human neuroblastoma cell lines (IC₅₀ values) .

Advanced: What computational tools predict physicochemical properties and binding modes?

Methodological Answer:

  • QikProp (Schrödinger) : Calculate logP, PSA (Polar Surface Area), and bioavailability scores. For example, logP ~1.1 indicates moderate membrane permeability .
  • Molecular Docking (AutoDock Vina) : Model interactions with biological targets (e.g., NMDA receptors) using PDB structures. Prioritize residues forming hydrogen bonds with the oxime group .

Basic: How to assess purity and stability under experimental conditions?

Methodological Answer:

  • Chromatography : Use HPLC (C18 column, MeOH:H₂O mobile phase) or TLC (silica gel, UV detection) to verify purity (>95%) .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via LC-MS .
    • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for oximes) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Data Normalization : Control for assay variability (e.g., cell line passage number, incubation time) .
  • SAR Re-evaluation : Test compounds with minor structural differences (e.g., O-methyl vs. O-butyl oxime ethers) to isolate activity trends .
  • Meta-Analysis : Compare MIC/IC₅₀ values across published datasets using standardized protocols (CLSI guidelines) .

Advanced: What strategies optimize catalytic applications of metal-oxime complexes?

Methodological Answer:

  • Ligand Design : Use (1Z)-oxime as a bidentate ligand. Coordinate with Cu(II) or Ni(II) salts to form complexes with distorted octahedral geometries .
  • Catalytic Screening : Test water oxidation activity via cyclic voltammetry in phosphate buffer (pH 7). Measure turnover frequency (TOF) at 300 mV overpotential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-1-(1H-indol-3-yl)ethanone oxime
Reactant of Route 2
(1Z)-1-(1H-indol-3-yl)ethanone oxime

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